![molecular formula C8H5NO2 B12898386 Furo[3,4-d]pyrrolo[2,1-b]oxazole CAS No. 252374-89-3](/img/structure/B12898386.png)

Furo[3,4-d]pyrrolo[2,1-b]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

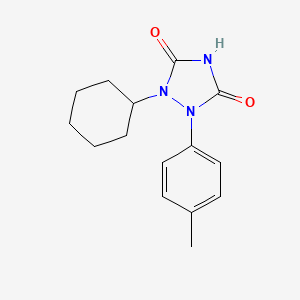

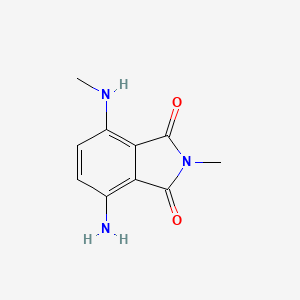

Furo[3,4-d]pyrrolo[2,1-b]oxazole is a heterocyclic compound that contains fused furan, pyrrole, and oxazole rings. This compound is of significant interest due to its unique structural features and potential biological activities. Compounds containing the this compound ring system often exhibit pronounced biological activity and possess great potential as synthetic intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furo[3,4-d]pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. The schemes of such syntheses are centered on tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Additionally, the condensation of 2-oxoaldehydes with β-naphthol and pyrrolidine in PhMe under the conditions of microwave irradiation provided good yields (up to 85%) of 1,2,3,3a,4a,11b-hexahydronaphtho[2’,3’:4,5]furo[3,2-d]pyrrolo[2,1-b]oxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Furo[3,4-d]pyrrolo[2,1-b]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the heterocyclic rings, which can stabilize reaction intermediates.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity and potential biological activity.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of furo[3,4-d]pyrrolo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. Studies have shown that similar compounds can arrest cells in the G2/M phase in a concentration-dependent manner and induce apoptosis through the mitochondrial pathway . The most active compounds inhibit tubulin polymerization and appear to bind to the colchicine site .

Comparaison Avec Des Composés Similaires

Furo[3,4-d]pyrrolo[2,1-b]oxazole can be compared with other similar heterocyclic compounds, such as pyrrolo[2,1-b]oxazole and furo[2,3-d]pyrimidine. These compounds share structural similarities but differ in their specific ring systems and biological activities .

Propriétés

Numéro CAS |

252374-89-3 |

|---|---|

Formule moléculaire |

C8H5NO2 |

Poids moléculaire |

147.13 g/mol |

Nom IUPAC |

4,7-dioxa-1-azatricyclo[6.3.0.02,6]undeca-2,5,8,10-tetraene |

InChI |

InChI=1S/C8H5NO2/c1-2-8-9(3-1)6-4-10-5-7(6)11-8/h1-5H |

Clé InChI |

WRVMNWJLMFOTSZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CN2C(=C1)OC3=COC=C32 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)

![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)

![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)

![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)

![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)

![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)

![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)